2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
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Description
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Potential Research Directions
Compounds with chlorophenyl and methylphenyl groups, as well as those containing thieno[3,4-c]pyrazol rings, are often investigated for their biological activity. For instance, chlorophenyl derivatives have been studied for their potential anti-inflammatory, antiarrhythmic, and anticancer properties, as well as their role in environmental toxicology. Methylphenyl compounds and thieno[3,4-c]pyrazoles have also been of interest in medicinal chemistry for their potential therapeutic applications.
Potential Biological Activities and Environmental Impact
Anti-inflammatory and Antiarrhythmic Effects : Compounds similar to the one have been evaluated for their anti-inflammatory and antiarrhythmic properties. For example, the antiarrhythmic effects of lorcainide, a compound with a chlorophenyl moiety, have been documented in patients with ventricular arrhythmias (Meinertz et al., 1980).
Cancer Research : The association between chlorophenol exposure and soft tissue sarcoma has been explored, indicating a need for further research to conclusively determine the risk posed by human exposure to these chemicals (Smith et al., 1984).
Environmental Toxicology : Studies on the environmental exposure to organophosphorus and pyrethroid pesticides, which may contain chlorophenyl groups, have highlighted the widespread exposure among children, raising concerns about chronic exposure and its implications (Babina et al., 2012).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-2-8-16(9-3-13)24-20(17-11-26-12-18(17)23-24)22-19(25)10-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGFOMRXQMKMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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